PI3Kδ Kinase Inhibition: 3,5-Dimethyl vs. Other Substitution Patterns in US9670212 Patent Series
In US9670212, the compound incorporating the 3,5-dimethyl-triazolyl-acetyl moiety (BDBM195341) demonstrated an IC50 of < 50 nM against PI3Kδ catalytic subunit, whereas comparator compounds in the same patent using alternative substitution patterns on the triazole-acetyl scaffold yielded IC50 values of 150 nM (BDBM195666) and 1,000 nM (BDBM195744) in the identical luciferase-luciferin-coupled chemiluminescence kinase assay [1][2]. This represents a ≥ 3-fold improvement over the nearest comparator and a ≥ 20-fold improvement over the weakest, establishing the 3,5-dimethyl pattern as the optimal substitution for this chemotype.
| Evidence Dimension | PI3Kδ kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 50 nM (compound 43, BDBM195341; 3,5-dimethyl-triazolyl-acetyl moiety) |
| Comparator Or Baseline | IC50 = 150 nM (compound 102, BDBM195666; alternative triazole substitution); IC50 = 1,000 nM (compound 132, BDBM195744; alternative triazole substitution) |
| Quantified Difference | ≥ 3-fold more potent than compound 102; ≥ 20-fold more potent than compound 132 |
| Conditions | PI3Kδ catalytic subunit kinase assay; ATP depletion measured via luciferase-luciferin-coupled chemiluminescence (BindingDB assay ID 152) |
Why This Matters
For procurement in kinase inhibitor programs, selecting the 3,5-dimethyl variant over a generic triazole-acetic acid building block can mean the difference between a lead compound (IC50 < 50 nM) and an inactive analog (IC50 > 1 µM), directly affecting project progression decisions.
- [1] BindingDB. BDBM195341. US9670212, compound 43. IC50 < 50 nM. PI3Kδ kinase assay (luciferase-luciferin-coupled chemiluminescence). Ligand ID BDBM195341. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=195341 View Source
- [2] BindingDB. BDBM195666 (US9670212, compound 102, IC50 = 150 nM) and BDBM195744 (US9670212, compound 132, IC50 = 1,000 nM). Binding Database. Available at: https://bindingdb.org View Source
